
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate is a chemical compound that belongs to the class of piperidinium salts It is characterized by the presence of a carboxyl group and a dimethyl-substituted piperidinium ion, paired with a perchlorate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate typically involves the reaction of 3-carboxy-1,1-dimethylpiperidine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-Carboxy-1,1-dimethylpiperidine+Perchloric acid→3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The piperidinium ion can be reduced under specific conditions to yield different piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be employed.
Major Products Formed
Oxidation: Carboxylate salts and corresponding acids.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidinium salts with different anions.
Aplicaciones Científicas De Investigación
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate involves its interaction with specific molecular targets. The carboxyl group and piperidinium ion can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered ring containing a nitrogen atom.
1,1-Dimethylpiperidinium chloride: Similar structure but with a chloride anion instead of perchlorate.
3-Carboxy-1-sulfopyridin-1-ium chloride: Contains a carboxyl group and a sulfopyridinium ion.
Uniqueness
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate is unique due to the presence of both a carboxyl group and a dimethyl-substituted piperidinium ion, paired with a perchlorate anion. This combination of functional groups and structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62581-09-3 |
|---|---|
Fórmula molecular |
C8H16ClNO6 |
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
1,1-dimethylpiperidin-1-ium-3-carboxylic acid;perchlorate |
InChI |
InChI=1S/C8H15NO2.ClHO4/c1-9(2)5-3-4-7(6-9)8(10)11;2-1(3,4)5/h7H,3-6H2,1-2H3;(H,2,3,4,5) |
Clave InChI |
SOJXOPJGYQHCGF-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCCC(C1)C(=O)O)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
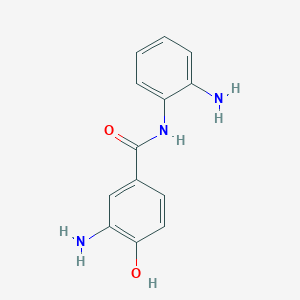
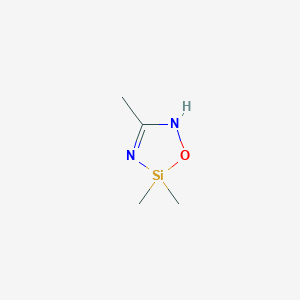
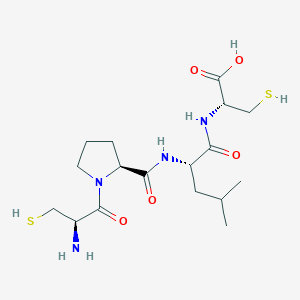
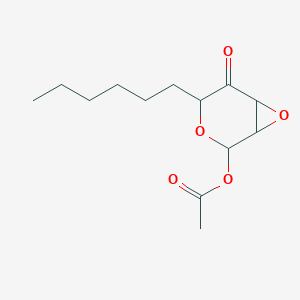

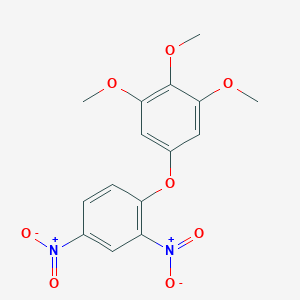
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
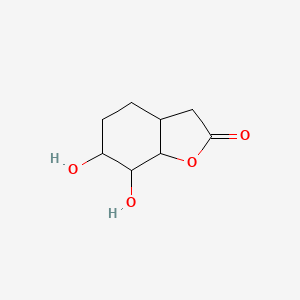
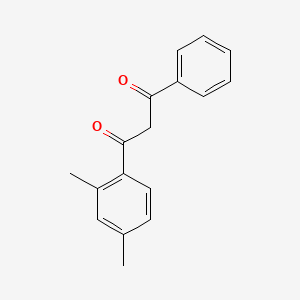
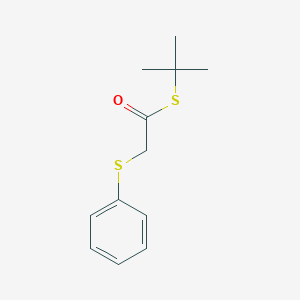
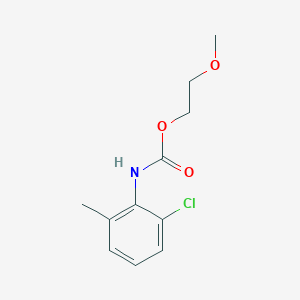

![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)
